- Syntheses using alkyne-derived alkenyl- and alkynylaluminum compoundsOrganic Reactions (Hoboken, 1984, 32,,
Cas no 91-48-5 (α-Phenylcinnamic Acid)

α-Phenylcinnamic Acid structure
Product Name:α-Phenylcinnamic Acid
CAS No:91-48-5
Molecular Formula:C15H12O2
Molecular Weight:224.254584312439
MDL:MFCD00066589
CID:81763
PubChem ID:700620
α-Phenylcinnamic Acid Properties
Names and Identifiers
-
- alpha-Phenylcinnamic acid
- a-Phenyl-trans-cinnamic acid, Pract.
- a-(Phenylmethylene)benzeneacetic acid, Pract.
- (2E)-2,3-diphenylprop-2-enoic acid
- 2,3-Diphenylacrylic Acid
- (2E)-2,3-Diphenylacrylic acid
- α-Phenylcinnamic Aci
- α-Phenylcinnamic acid
- &alpha
- (E)-2,3-Diphenyl-2-propenoic acid
- (E)-2,3-Diphenylacrylic acid
- trans-2,3-Diphenyl-2-propenoic acid
- trans-2,3-Diphenylacrylic acid
- trans-2,3-Diphenylpropenoic acid
- (αE)-α-(Phenylmethylene)benzeneacetic acid (ACI)
- Acrylic acid, 2,3-diphenyl-, (E)- (8CI)
- Acrylic acid, 2,3-diphenyl-, trans- (5CI)
- Benzeneacetic acid, α-(phenylmethylene)-, (E)- (ZCI)
- (E)-2,3-Diphenylpropenoic acid
- (E)-α-(Phenylmethylene)benzeneacetic acid
- (E)-α-Phenylcinnamic acid
- (E)-α-Stilbenecarboxylic acid
- trans-α-Phenylcinnamic acid
- Benzeneacetic acid, .alpha.-(phenylmethylene)-, (E)-
- Benzeneacetic acid, (E)-
- 2-Phenylcinnamic acid
- trans-.alpha.-Phenylcinnamic acid
- Cinnamic acid, .alpha.-phenyl-
- cis-alpha-Phenylcinnamic acid
- (E)-.alpha.-Phenylcinnamic acid
- NSC-83528
- (E)-2,3-diphenyl-acrylic acid
- MFCD00004252
- .ALPHA.-PHENYLCINNAMIC ACID [MI]
- (E)-2,3-diphenylprop-2-enoic acid
- Acrylic acid,3-diphenyl-
- alpha-Phenylcinnamic acid, (E)-
- DTXSID00871015
- AKOS002286967
- Atropic acid, .beta.-phenyl-
- Q4734916
- NSC40614
- NS00041107
- (E)-.alpha.-Stilbenecarboxylic acid
- alpha-Phenylcinnamate
- alpha-Phenyl-trans-cinnamic acid
- (Z)-2,3-diphenylacrylic acid
- CHEMBL1980291
- .alpha.-Phenylcinnamic acid (cis-form)
- BDBM50429337
- EINECS 202-069-4
- CS-0259613
- NSC-40614
- 3368-16-9
- .alpha.,.beta.-Diphenyl acrylic acid, trans-
- MLS000737021
- BBL009868
- (E)-phenylcinnamic acid
- alpha-Phenylcinnamic acid, 97%
- (2E)-2,3-Diphenyl-2-propenoic acid #
- .alpha.-Phenylcinnamic acid, (E)-
- Benzeneacetic acid, .alpha.-(phenylmethylene)-
- 2-Propenoic acid,3-diphenyl-
- Acrylic acid,3-diphenyl-, (E)-
- STK298626
- (e)-alpha-phenylcinnamic acid
- trans-Stilbene-.alpha.-carboxylic acid
- 91-48-5
- .alpha.-Phenylcinnamic acid
- Acrylic acid, 2,3-diphenyl-, (E)-
- 0PKH62904B
- 2,3-diphenylprop-2-enoic acid
- .alpha.-Phenylcinnamic acid (trans-form)
- Z56934842
- NSC 40614
- .ALPHA.-PHENYLCINNAMIC ACID TRANS-FORM [MI]
- cis-Stilbene-.alpha.-carboxylic acid
- D92103
- EN300-17442
- ACRYLIC ACID, 2,3-DIPHENYL-, TRANS-
- NSC83528
- EN300-7372860
- 2,3-diphenyl-acrylic acid
- NSC 83528
- UNII-0PKH62904B
- ALBB-025747
- .alpha.-Stilbenecarboxylic acid
- STR05165
- Benzeneacetic acid, alpha-(phenylmethylene)-
- E-2,3-diphenylpropenoic acid
-
- MDL: MFCD00066589
- InChIKey: BIDDLDNGQCUOJQ-SDNWHVSQSA-N
- Inchi: 1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11+
- SMILES: C(/C1C=CC=CC=1)(\C(=O)O)=C/C1C=CC=CC=1
- BRN: 1911342
Computed Properties
- Exact Mass: 224.08400
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 3
- Monoisotopic Mass: 224.084
- Heavy Atom Count: 17
- Complexity: 281
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 3.5
- Surface Charge: 0
- Topological Polar Surface Area: 37.3
Experimental Properties
- LogP: 3.31180
- PSA: 37.30000
- Merck: 7281
- Refractive Index: 1.6530 (estimate)
- Boiling Point: 325.66°C (rough estimate)
- Melting Point: 172.0 to 176.0 deg-C
- Flash Point: 239.8ºC
- Color/Form: Pale yellow powder
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- pka: 4.8 in 60% ethanol
- Density: 1.198
α-Phenylcinnamic Acid Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P003O95-1g |
alpha-Phenylcinnamic acid |
91-48-5 | 98% | 1g |
$70.00 | 2025-02-20 | |
A2B Chem LLC | AB70601-250mg |
Alpha-phenylcinnamic acid |
91-48-5 | 95% | 250mg |
$10.00 | 2024-05-20 | |
Aaron | AR003OHH-250mg |
alpha-Phenylcinnamic acid |
91-48-5 | 98% | 250mg |
$7.00 | 2025-01-22 | |
abcr | AB140609-25g |
alpha-Phenylcinnamic acid, 98%; . |
91-48-5 | 98% | 25g |
€146.50 | ||
Ambeed | A1339011-25g |
(E)-2,3-Diphenylacrylic acid |
91-48-5 | 98% | 25g |
$275.0 | ||
Cooke Chemical | T9759130-25g |
α-Phenylcinnamic Acid |
91-48-5 | >98.0%(T) | 25g |
RMB 1096.00 | 2025-02-21 | |
Enamine | EN300-7372860-0.05g |
(2E)-2,3-diphenylprop-2-enoic acid |
91-48-5 | 95% | 0.05g |
$19.0 | 2023-07-09 | |
eNovation Chemicals LLC | D750313-25g |
alpha-Phenylcinnamic acid |
91-48-5 | 98.0% | 25g |
$285 | 2022-09-08 | |
Key Organics Ltd | STR05165-100MG |
(2E)-2,3-diphenylprop-2-enoic acid |
91-48-5 | >95% | 100MG |
£120.00 | 2023-04-18 | |
TRC | P319775-5g |
α-Phenylcinnamic Acid |
91-48-5 | 5g |
$ 170.00 | 2022-06-03 |
α-Phenylcinnamic Acid Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Isopropanol , Manganese Catalysts: Bathocuproine , Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylformamide ; 36 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Ni-Catalyzed Regioselective Hydrocarboxylation of Alkynes with CO2 by Using Simple Alcohols as Proton SourcesJournal of the American Chemical Society, 2015, 137(28), 8924-8927,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: 4,5-Bis(diphenylphosphino)-9,9-dimethyl-9H-xanthene-2,7-disulfonic acid Catalysts: Palladium diacetate Solvents: Water ; 5 min
1.2 24 h, 3 bar, 100 °C; 0 °C
1.2 24 h, 3 bar, 100 °C; 0 °C
Reference
- Access to α,β-unsaturated carboxylic acids through water-soluble palladium catalyzed hydroxycarbonylation of alkynes using water as the solventCatalysis Science & Technology, 2021, 11(14), 4708-4713,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Formic-13C acid Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 12 h, 80 °C
Reference
- Efficient hydrocarboxylation of alkynes based on carbodiimide-regulated in situ CO generation from HCOOH: An alternative indirect utilization of CO2Chinese Journal of Catalysis, 2022, 43(7), 1642-1651,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 12 h, 80 °C
Reference
- Efficient hydrocarboxylation of alkynes based on carbodiimide-regulated in situ CO generation from HCOOH: An alternative indirect utilization of CO2Chinese Journal of Catalysis, 2022, 43(7), 1642-1651,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane , Tris(dibenzylideneacetone)dipalladium , [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Toluene ; 15 min, rt
1.2 Reagents: Acetic anhydride ; 36 h, 100 °C
1.2 Reagents: Acetic anhydride ; 36 h, 100 °C
Reference
- The synergistic copper/ppm Pd-catalyzed hydrocarboxylation of alkynes with formic acid as a CO surrogate as well as a hydrogen source: an alternative indirect utilization of CO2Green Chemistry, 2021, 23(20), 8089-8095,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; 120 min, rt
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Elimination vs. substitution in the reaction of 3-stannyl esters and 3-stannyl nitriles with sodium tert-butoxide in DMSOARKIVOC (Gainesville, 2003, (10), 382-389,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Methyl iodide , Calcium hydroxide Catalysts: Dicobalt octacarbonyl Solvents: Methanol , 1,4-Dioxane
Reference
- Carbonylation of vinyl halides with carbonylcobaltJournal of the Chemical Society, 1989, (1), 73-6,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Methyl iodide , Calcium hydroxide Catalysts: Dicobalt octacarbonyl Solvents: Methanol , 1,4-Dioxane
Reference
- Carbonylation of vinyl halides with carbonylcobaltJournal of the Chemical Society, 1989, (1), 73-6,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; 5 min, rt
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Elimination vs. substitution in the reaction of 3-stannyl esters and 3-stannyl nitriles with sodium tert-butoxide in DMSOARKIVOC (Gainesville, 2003, (10), 382-389,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 25 °C; 45 min, 60 °C; 60 °C → 25 °C
1.2 Reagents: Acetic acid ; rt; 1 h, rt
1.3 Solvents: Dichloromethane ; 1 h, 25 °C
1.4 25 °C; 10 h, 25 °C
1.5 Reagents: Dichloromethane Solvents: Acetone ; 25 °C
1.2 Reagents: Acetic acid ; rt; 1 h, rt
1.3 Solvents: Dichloromethane ; 1 h, 25 °C
1.4 25 °C; 10 h, 25 °C
1.5 Reagents: Dichloromethane Solvents: Acetone ; 25 °C
Reference
- Stereoselective synthesis of α,β-unsaturated carboxylic acids from alkynes using the Fe(CO)5/t-BuOK/AcOH/CH2Cl2 reagent systemJournal of Organometallic Chemistry, 2012, 705, 30-33,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Water Catalysts: Cupric acetate Solvents: Toluene ; 2 - 18 h, 110 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Click amidations, esterifications and one-pot reactions catalyzed by Cu salts and multimetal-organic frameworks (M-MOFs)Molecular Catalysis, 2022, 522,,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Bromobenzene , Cesium carbonate , Water Catalysts: Tri-m-tolylphosphine , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: 1,2-Dichloroethane ; 18 h, 130 °C
Reference
- Strain-Release-Driven Phosphine and Rhodium Catalysis: Facile Synthesis of Unsymmetrical Tetrasubstituted AlkenesACS Catalysis, 2023, 13(15), 10425-10434,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Ethanol
Reference
- Quantitative aspects of radical addition. I. The addition of bromotrichloromethane to cis- and trans-stilbeneJournal of the Chemical Society, 1962, 4154, 4154-63,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 25 °C; 0.5 h, 25 °C; 25 °C → 60 °C; 0.5 h, 60 °C; 60 °C → 25 °C
1.2 Reagents: Acetic acid ; rt; 1 h, rt
1.3 Solvents: Dichloromethane ; 1 h, 25 °C
1.4 25 °C; 10 h, 25 °C
1.5 Reagents: Dichloromethane Solvents: Acetone ; 25 °C
1.2 Reagents: Acetic acid ; rt; 1 h, rt
1.3 Solvents: Dichloromethane ; 1 h, 25 °C
1.4 25 °C; 10 h, 25 °C
1.5 Reagents: Dichloromethane Solvents: Acetone ; 25 °C
Reference
- Stereoselective synthesis of α,β-unsaturated carboxylic acids from alkynes using the Fe(CO)5/t-BuOK/AcOH/CH2Cl2 reagent systemJournal of Organometallic Chemistry, 2012, 705, 30-33,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Pyridine Solvents: Acetic anhydride ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, acidified, rt
Reference
- Synthesis of combretastatin analogs: evaluation of in vitro anticancer activity and molecular docking studiesMedicinal Chemistry Research, 2012, 21(11), 3720-3729,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetic anhydride ; 24 h, heated
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- C2-Symmetric Cinchona Alkaloid Derivatives: Versatile Catalysts for the Enantioselective C-C Bond Forming Conjugate Addition of Nucleophiles to Simple α,β-Unsaturated Acyl PyrazolesChemistrySelect, 2020, 5(48), 15190-15194,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Acetic anhydride , Triethylamine ; 24 h, 110 °C
Reference
- Synthesis of alpha-pyrones and chromen-2-ones by transition-metal catalyzed annulations of sulfoxonium and iodonium ylides with cis-stilbene acidsNew Journal of Chemistry, 2022, 46(41), 19722-19730,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran
Reference
- New Convenient One-Pot Methods of Conversion of Alkynes to Cyclobutenediones or α,β-Unsaturated Carboxylic Acids Using Novel Reactive Iron Carbonyl ReagentsJournal of Organic Chemistry, 1998, 63(15), 4930-4935,
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Water
Reference
- A simple and efficient route to 2-alkyl-2-alkenoic acids and 2-phenyl-2-alkenoic acids by the Horner synthesis. Application to the stereoselective synthesis of the pheromone maniconeSynthesis, 1986, (9), 790-2,
Synthetic Circuit 22
Synthetic Circuit 23
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 48 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
- Alkyne and Reversible Nitrile Activation: N,N'-Diamidocarbene-Facilitated Synthesis of Cyclopropenes, Cyclopropenones, and AzirinesJournal of the American Chemical Society, 2012, 134(14), 6116-6119,
Synthetic Circuit 24
α-Phenylcinnamic Acid Raw materials
- Benzaldehyde
- trans-Stilbene
- 4,8-Diazaspiro[2.5]oct-1-ene-5,7-dione, 6,6-dimethyl-1,2-diphenyl-4,8-bis(2,4,6-trimethylphenyl)-
- Benzene, 1,1'-[(1E)-1-bromo-1,2-ethenediyl]bis-
- Benzene, 1,1'-[(1Z)-1-bromo-1,2-ethenediyl]bis-
- tri-μ-carbonylhexacarbonyldiiron
- Benzeneacetic acid, α-(diethoxyphosphinyl)-
- Diphenylacetylene
- Ferrate(1-), tetracarbonylhydro-, sodium (1:1), (TB-5-12)-
- cis-Stilbene
- Diphenylcyclopropenone
- Bibenzyl, α-bromo-α'-(trichloromethyl)- (7CI)
α-Phenylcinnamic Acid Preparation Products
α-Phenylcinnamic Acid Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
(CAS:91-48-5)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
HU BEI SHI SHUN Biotechnology Co., Ltd.
(CAS:91-48-5)
MR./MRS.:ZHENG YU HAN
Phone:15107128801
Email:1400818899@qq.com
α-Phenylcinnamic Acid Related Literature
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Ying Wang,Zhi-Hua Yu,Hu-Fei Zheng,De-Qing Shi Org. Biomol. Chem. 2012 10 7739
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Rajdip Dey,Biswajit Bhattacharya,Enrique Colacio,Debajyoti Ghoshal Dalton Trans. 2013 42 2094
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Makoto Nakatsuji,Morifumi Fujita,Yasuaki Okamoto,Takashi Sugimura Catal. Sci. Technol. 2020 10 6573
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Ensheng Zhan,Chunhui Chen,Yong Li,Wenjie Shen Catal. Sci. Technol. 2015 5 650
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Timothy G. Larocque,Anna C. Badaj,Sarim Dastgir,Gino G. Lavoie Dalton Trans. 2011 40 12705
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Jiang Wang,Lin-Xi Shi,Jin-Yun Wang,Jin-Xiang Chen,Sheng-Hua Liu,Zhong-Ning Chen Dalton Trans. 2017 46 2023
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7. Organic chemistry
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Gy?rgy Sz?ll?si Catal. Sci. Technol. 2018 8 389
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Takuya Mameda,Mio Shimogaki,Yasuaki Okamoto,Takashi Sugimura Catal. Sci. Technol. 2022 12 7065
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Bin Ding,You You Wang,Shi Xin Liu,Xiang Xia Wu,Zhao Zhou Zhu,Jian Zhong Huo,Yuan Yuan Liu CrystEngComm 2015 17 5396
Recommended suppliers
Amadis Chemical Company Limited
(CAS:91-48-5)α-Phenylcinnamic Acid

Purity:99%
Quantity:25g
Price($):248.0